Cinchophen sodium
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Overview
Description
Preparation Methods
Cinchophen sodium can be synthesized through several methods. One common synthetic route involves the reaction of aniline, benzaldehyde, and pyruvic acid in absolute ethanol . The reaction conditions typically require refluxing the mixture to facilitate the formation of the quinoline ring structure. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Cinchophen sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions are typically quinoline derivatives with different functional groups, which can have varying biological activities .
Scientific Research Applications
Cinchophen sodium has several scientific research applications:
Mechanism of Action
The mechanism of action of cinchophen sodium involves its ability to reduce the buildup of uric acid, making it effective in treating gout . It is believed to stimulate the expression of certain genes, such as C-Fos, which may contribute to its analgesic effects . the exact molecular targets and pathways involved in its mechanism of action are not fully understood .
Comparison with Similar Compounds
Cinchophen sodium is unique compared to other similar compounds due to its specific quinoline structure and its historical use as an analgesic and anti-inflammatory agent. Similar compounds include:
Phenylbutazone: Another anti-inflammatory drug with a different chemical structure but similar therapeutic effects.
Quinoline derivatives: Various quinoline-based compounds used in medicinal chemistry for their antimicrobial and antifungal properties.
This compound stands out due to its specific applications in veterinary medicine and its historical significance in the treatment of gout .
Properties
CAS No. |
5949-18-8 |
---|---|
Molecular Formula |
C16H10NNaO2 |
Molecular Weight |
271.24 g/mol |
IUPAC Name |
sodium;2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C16H11NO2.Na/c18-16(19)13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14;/h1-10H,(H,18,19);/q;+1/p-1 |
InChI Key |
ZSOINCKGNIMAEG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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